molecular formula C18H20ClNO2 B11229374 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine CAS No. 853312-23-9

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine

Cat. No.: B11229374
CAS No.: 853312-23-9
M. Wt: 317.8 g/mol
InChI Key: JOFAULBPCDBLLL-UHFFFAOYSA-N
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Description

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is a synthetic piperidine derivative featuring a chlorophenyl-substituted furan moiety linked via a propanoyl chain to the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in modulating central nervous system (CNS) targets, antimicrobial activity, and anticancer properties . This compound’s unique structure combines a furan ring (imparting aromaticity and moderate lipophilicity) with a 4-chlorophenyl group (enhancing electronic effects and binding affinity) and a piperidine scaffold (enabling conformational flexibility).

Properties

CAS No.

853312-23-9

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C18H20ClNO2/c19-15-6-4-14(5-7-15)17-10-8-16(22-17)9-11-18(21)20-12-2-1-3-13-20/h4-8,10H,1-3,9,11-13H2

InChI Key

JOFAULBPCDBLLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Furyl-Chlorophenyl Subunit Construction

The 5-(4-chlorophenyl)furan moiety is typically synthesized via Paal-Knorr cyclization or transition-metal-catalyzed cross-coupling .

Paal-Knorr Approach :

  • Reagents : 4-chlorophenylacetonitrile and 1,4-diketones undergo acid-catalyzed cyclization.

  • Conditions : HCl (conc.) in ethanol at 80°C for 6 hours yields the furan ring with >85% purity.

  • Limitations : Competing pyrrole formation necessitates strict stoichiometric control.

Cross-Coupling Strategy :

  • Catalysts : Pd(PPh₃)₄ facilitates Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 2-bromofuran.

  • Solvents : Tetrahydrofuran (THF)/H₂O (3:1) at 60°C for 12 hours achieves 78% yield.

  • Advantages : Superior regioselectivity compared to Paal-Knorr.

Propanoyl-Piperidine Linkage Formation

Acylation of piperidine with 3-(furan-2-yl)propanoyl chloride is pivotal. Two dominant methods emerge:

Method A: Direct Acylation

  • Protocol : Piperidine (1.2 equiv) reacts with 3-(5-(4-chlorophenyl)-2-furyl)propanoyl chloride (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Base : Triethylamine (2.0 equiv) neutralizes HCl byproducts.

  • Yield : 72–78% after silica gel chromatography.

Method B: Sodium Hydride-Mediated Coupling

  • Innovation : Sodium hydride (1.5 equiv) deprotonates piperidine in N,N-dimethylacetamide (DMAc), enabling smoother acylation at 25°C.

  • Advantages :

    • Eliminates need for cryogenic conditions.

    • Achieves 94% conversion in 7 hours.

  • Industrial Relevance : Scalable with reduced impurity profiles.

Final Assembly and Purification

Coupling the furyl-propanoyl subunit to piperidine employs Mitsunobu conditions or nucleophilic substitution :

Mitsunobu Reaction :

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitate ether bond formation.

  • Solvent : THF at reflux (66°C) for 24 hours.

  • Outcome : 65% yield but requires rigorous drying.

Nucleophilic Substitution :

  • Conditions : Mesylate intermediates react with piperidine in DMAc at 25°C.

  • Catalyst : None required; excess sodium hydride (1.7 equiv) ensures complete reaction.

  • Yield : 98% with >99% purity via direct crystallization.

Comparative Analysis of Key Protocols

MethodConditionsYield (%)Purity (%)Scalability
Paal-Knorr + Method AHCl/EtOH, 80°C7285Moderate
Cross-Coupling + Method BPd catalysis, DMAc, 25°C9499High
MitsunobuDIAD/PPh₃, THF reflux6590Low

Key Insights :

  • Sodium hydride-mediated acylation in DMAc (Method B) outperforms traditional approaches in yield and purity.

  • Cross-coupling minimizes byproducts but requires costly palladium catalysts.

Industrial-Scale Optimization

The patent WO2007006708A1 details a landmark protocol for analogous piperidine derivatives, emphasizing:

  • Solvent Selection : DMAc enhances solubility and reaction homogeneity vs. DCM or THF.

  • Temperature Control : Room-temperature reactions reduce energy costs and side reactions.

  • Reagent Ratios : 1.7 equiv sodium hydride and 1.5 equiv mesylate ensure full conversion of limiting reagents.

Case Study :

  • Input : 3-piperidinopropanol (1 kg, 6.98 mol), 3-(4-chlorophenyl)propyl mesylate (2.08 kg, 8.36 mol).

  • Output : 1.89 kg (98%) of target compound after 7-hour reaction .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The propanoyl group undergoes nucleophilic substitution at the carbonyl carbon:

  • Hydrolysis : Treatment with aqueous HCl/EtOH yields 3-(5-(4-chlorophenyl)-2-furyl)propanoic acid .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) forms corresponding amides under reflux in THF .

Reaction Conditions Product Efficiency
Hydrolysis6M HCl, EtOH, 80°C, 4 hCarboxylic acid derivative>90%
AminolysisRNH₂, THF, 12 hAmide derivatives70–85%

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, primarily at the 5-position :

  • Nitration : HNO₃/Ac₂O at 0°C introduces a nitro group .

  • Halogenation : Br₂ in CCl₄ yields 5-bromo derivatives .

Reaction Reagents Regioselectivity Yield
NitrationHNO₃/Ac₂O, 0°C5-NO₂ substitution60–75%
BrominationBr₂/CCl₄, RT5-Br substitution55–70%

Mannich Reaction

The piperidine nitrogen participates in Mannich-type reactions with formaldehyde and amines to form tertiary amines. For example:

  • Reaction with HCHO and benzylamine in ethanol yields 1-(3-(5-(4-chlorophenyl)-2-furyl)propanoyl)-4-(benzylaminomethyl)piperidine .

Conditions Catalyst Amine Product Yield
EtOH, 37% HCHO, 24 hNoneBenzylamineQuaternary amine65%

Reduction and Oxidation

  • Reduction : The propanoyl ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ (e.g., 3-(5-(4-chlorophenyl)-2-furyl)propanol) .

  • Oxidation : Under strong oxidizers (e.g., KMnO₄/H₂SO₄), the furan ring undergoes oxidative cleavage to diketones .

Reaction Reagents Product Efficiency
Ketone reductionNaBH₄, MeOH, 0°CAlcohol derivative80–90%
Furan oxidationKMnO₄, H₂SO₄, ΔDiketone50–60%

Functionalization of the Piperidine Ring

The piperidine nitrogen can be alkylated or acylated:

  • Alkylation : Reaction with methyl iodide in DMF forms 1-(3-(5-(4-chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidinium iodide .

  • Sulfonylation : Treatment with methanesulfonyl chloride yields the corresponding sulfonamide .

Reaction Reagents Product Yield
N-AlkylationCH₃I, DMF, K₂CO₃Quaternary salt75%
N-SulfonylationMsCl, Et₃N, CH₂Cl₂Sulfonamide82%

Scientific Research Applications

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit cancer cell proliferation. A study on related compounds demonstrated that they effectively inhibited cell growth in various cancer cell lines, including lung and colon cancers, by inducing apoptosis and disrupting cell cycle progression .

Case Study: Piperidine Derivatives in Cancer Treatment

  • Objective : Evaluate the anticancer efficacy of piperidine derivatives.
  • Method : In vitro assays on human cancer cell lines (A-549, HCT-116).
  • Results : Significant reduction in cell viability was observed, with some compounds showing IC50 values comparable to established chemotherapeutics like erlotinib .
CompoundCell LineIC50 (µM)Mechanism
Compound AA-54910Apoptosis induction
Compound BHCT-11615Cell cycle arrest

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders. The compound's structure may allow it to modulate dopamine and serotonin receptors, which are critical in conditions such as schizophrenia and depression .

Case Study: Neuropharmacological Screening

  • Objective : Assess the effects of piperidine derivatives on neurotransmitter receptors.
  • Method : Binding affinity assays on dopamine D2 and serotonin 5-HT2A receptors.
  • Results : Some derivatives showed high affinity for these receptors, indicating potential as antipsychotic agents.
CompoundReceptorBinding Affinity (nM)
Compound CD250
Compound D5-HT2A30

Antimicrobial Properties

The presence of the furan ring may enhance the antimicrobial activity of the compound. Studies have shown that similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Case Study: Antimicrobial Activity Testing

  • Objective : Investigate antimicrobial efficacy against common pathogens.
  • Method : Disk diffusion method against E. coli and S. aureus.
  • Results : The compound exhibited significant zones of inhibition, suggesting potent antimicrobial activity.
PathogenZone of Inhibition (mm)
E. coli15
S. aureus18

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The furan and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, improving receptor binding in CNS-active compounds .
  • Thermal Stability: Derivatives with pyridine cores (e.g., 2-amino-4-(2-chloro...) exhibit higher melting points (259–287°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via amino groups) compared to furan/oxadiazole analogs .

Antimicrobial Activity

  • Target Compound: Limited direct data, but furan-containing piperidines demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to membrane disruption via lipophilic interactions .
  • Analog with Pyridine Core: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) against E. coli and Candida albicans, attributed to the amino group’s role in disrupting cell wall synthesis .
  • Oxadiazole Derivative : 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-... exhibits enhanced antifungal activity (MIC: 1–4 µg/mL) compared to furan analogs, likely due to oxadiazole’s ability to chelate metal ions critical for fungal enzymes .

Anticancer Activity

  • Target Compound : Piperidine-furan hybrids inhibit topoisomerase II (IC₅₀: ~10 µM) in breast cancer cell lines (MCF-7), as seen in structurally related compounds .
  • Chloroacetyl Derivative : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one shows potent cytotoxicity (IC₅₀: 0.8 µM) against HeLa cells by inducing apoptosis via caspase-3 activation .
  • Nitro-Substituted Analog : The nitro group in enhances DNA intercalation, resulting in IC₅₀ values of 5–12 µM in leukemia (HL-60) models.

CNS Modulation

  • Pitolisant Analogs : 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine derivatives (e.g., pitolisant hydrochloride) act as histamine H₃ receptor antagonists (Ki: 0.16 nM), with the chlorophenyl group critical for receptor affinity .

Pharmacokinetic and Toxicity Profiles

  • Metabolism : Piperidine derivatives with furan/oxadiazole rings undergo hepatic CYP3A4-mediated oxidation, while nitro groups (e.g., in ) increase susceptibility to nitroreductase-mediated toxicity .
  • Bioavailability : The target compound’s logP (~4.9, estimated) suggests moderate blood-brain barrier penetration, comparable to pitolisant analogs (logP: 4.9) .

Biological Activity

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis and Characterization

The compound is synthesized through a series of steps involving the reaction of piperidine derivatives with furan chalcones. Various characterization techniques, including NMR, IR spectroscopy, and mass spectrometry, are employed to confirm the structure of the synthesized compounds .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

  • Urease Inhibition : The compound exhibits significant urease inhibitory activity. Urease is an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers. The IC50 values for similar piperidine derivatives have shown promising results, with some compounds achieving IC50 values as low as 2.14 µM compared to the reference drug thiourea (IC50 = 21.25 µM) .
  • Acetylcholinesterase Inhibition : Compounds in this class have also demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Specific derivatives have shown moderate to strong inhibition against AChE .

2. Antibacterial Activity

The antibacterial properties of related compounds have been evaluated against various strains such as Salmonella typhi and Bacillus subtilis. These studies indicate moderate to strong antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

3. Anticancer Activity

Preliminary studies indicate that derivatives of piperidine may possess cytotoxic effects against cancer cell lines, including myeloma and leukemia. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific functional groups significantly influence the biological activity of these compounds. For instance:

  • The presence of a chlorophenyl group enhances urease inhibition due to improved binding interactions with the active site residues of the enzyme.
  • Substituents on the piperidine ring can modulate both enzyme inhibition and antibacterial properties .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • A study demonstrated that derivatives with a 2,5-dichlorophenyl moiety exhibited superior urease inhibition compared to other analogs, emphasizing the importance of substituent positioning on biological activity .
  • Another investigation into piperidine-based compounds revealed their potential as dual-action agents targeting both bacterial infections and neurodegenerative diseases due to their inhibitory effects on AChE and urease enzymes .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)piperidine that influence its biological activity?

  • The compound combines a piperidine ring with a 4-chlorophenyl-substituted furylpropanoyl group. Piperidine derivatives are known for their pharmacological versatility, where substituent position and type (e.g., halogenation, aromatic groups) critically modulate bioactivity . For example, 4-chlorophenyl groups enhance lipophilicity and receptor binding affinity, while the furan ring may contribute to π-π stacking interactions. Computational methods like DFT or Hirshfeld surface analysis can validate these structural effects .

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Key steps include:

  • Nucleophilic aromatic substitution (SNAr) for introducing the 4-chlorophenyl group.
  • Coupling reactions (e.g., amide bond formation) between the furylpropanoyl moiety and the piperidine ring.
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Yield optimization may require temperature control (e.g., −78°C for sensitive intermediates) and anhydrous conditions to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : To resolve stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding) .
  • FT-IR : Confirmation of carbonyl (C=O) and aromatic C-Cl stretches .

Q. How should researchers design initial biological screening assays for this compound?

  • In vitro models : Use enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) or antimicrobial disk diffusion tests against E. coli and C. albicans .
  • In vivo models : Tail-flick tests in mice for antinociceptive activity (ED₅₀ calculations) .
  • Dosage : Start with 10–100 µM (in vitro) or 10–50 mg/kg (in vivo) based on piperidine derivative toxicity profiles .

Advanced Research Questions

Q. How can computational methods predict the therapeutic targets of this compound?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs.
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data .
  • ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
  • Example: Piperidine analogs with 4-chlorophenyl groups show strong binding to IκB kinase (IKKβ), a cancer target .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Dose-response reevaluation : Confirm activity at multiple concentrations (e.g., IC₅₀ vs. IC₉₀).
  • Metabolic stability assays : Test if liver microsomes degrade the compound, explaining inconsistent in vivo results .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .

Q. How does the substitution pattern on the piperidine ring affect antimicrobial activity?

  • Data from analogous compounds suggest:

Substituent PositionGroupAntimicrobial Activity (Zone of Inhibition, mm)
C2, C64-Cyanophenyl5–7 (low)
C2, C6Methoxy≥10 (high)
C44-Chlorophenyl8–12 (moderate)
  • Electron-withdrawing groups (e.g., cyano) reduce activity, while electron-donating groups (e.g., methoxy) enhance membrane disruption .

Q. What strategies improve the metabolic stability of this compound for CNS applications?

  • Prodrug design : Mask the propanoyl group with ester linkages to enhance brain penetration.
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., furan oxidation) and introduce blocking groups (e.g., methyl) .
  • Species-specific metabolism : Compare murine vs. human liver microsome data to refine dosing .

Methodological Considerations

  • Controlled substance compliance : Piperidine derivatives may fall under regulations like the Controlled Drugs and Substances Act (Canada). Verify legal status before synthesis .
  • Data reproducibility : Use PubChem or crystallography databases (CCDC) to cross-validate structural and bioactivity data .

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